molecular formula C13H24N4O B11802732 4-(2-(5-Neopentyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine

4-(2-(5-Neopentyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine

Cat. No.: B11802732
M. Wt: 252.36 g/mol
InChI Key: NKZIOVYVIOUINY-UHFFFAOYSA-N
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Description

4-(2-(5-Neopentyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine is a versatile chemical compound with a molecular formula of C13H24N4O and a molecular weight of 252.36 g/mol . This compound features a morpholine ring attached to a triazole ring, which is further substituted with a neopentyl group. The unique structure of this compound makes it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 4-(2-(5-Neopentyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine involves several steps. One common synthetic route includes the reaction of morpholine with a triazole derivative under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired product with minimal impurities.

Chemical Reactions Analysis

4-(2-(5-Neopentyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or triazole ring is substituted with other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(2-(5-Neopentyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine has numerous applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-(5-Neopentyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar compounds to 4-(2-(5-Neopentyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine include other triazole and morpholine derivatives. Some examples are:

  • 4-(2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine
  • 4-(2-(5-Phenyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine
  • 4-(2-(5-Chlorophenyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of the neopentyl group in this compound provides unique steric and electronic effects, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H24N4O

Molecular Weight

252.36 g/mol

IUPAC Name

4-[2-[5-(2,2-dimethylpropyl)-1H-1,2,4-triazol-3-yl]ethyl]morpholine

InChI

InChI=1S/C13H24N4O/c1-13(2,3)10-12-14-11(15-16-12)4-5-17-6-8-18-9-7-17/h4-10H2,1-3H3,(H,14,15,16)

InChI Key

NKZIOVYVIOUINY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NC(=NN1)CCN2CCOCC2

Origin of Product

United States

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